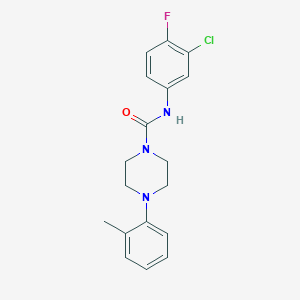
N-(3-chloro-4-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide, commonly known as CFM-2, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. It is a small molecule that has shown promising results in preclinical studies for the treatment of various diseases.
Applications De Recherche Scientifique
CFM-2 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. Preclinical studies have shown that CFM-2 has potent anti-tumor activity in various cancer cell lines. It has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Mécanisme D'action
The mechanism of action of CFM-2 is not fully understood. However, it has been suggested that CFM-2 may exert its anti-tumor activity by inhibiting the PI3K/Akt/mTOR signaling pathway, which is known to be dysregulated in many types of cancer. CFM-2 has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain.
Biochemical and Physiological Effects:
CFM-2 has been shown to have potent anti-tumor, anti-inflammatory, and analgesic effects in preclinical studies. It has also been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CFM-2 is that it is a small molecule that can be easily synthesized in the laboratory. It has also been shown to have low toxicity in animal models, making it a safe candidate for further development. However, one limitation of CFM-2 is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of CFM-2. One direction is to further elucidate its mechanism of action in order to optimize its therapeutic potential. Another direction is to study its efficacy in animal models of various diseases, such as cancer, inflammation, and pain. Additionally, the development of novel formulations and delivery methods for CFM-2 may enhance its efficacy and reduce its toxicity. Overall, CFM-2 is a promising candidate for further development as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of CFM-2 involves the reaction of 3-chloro-4-fluoroaniline with 2-methylphenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with a carboxylic acid such as 4-aminobenzoic acid to yield CFM-2. The synthesis method has been optimized to yield high purity and high yield of CFM-2.
Propriétés
Nom du produit |
N-(3-chloro-4-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide |
|---|---|
Formule moléculaire |
C18H19ClFN3O |
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
N-(3-chloro-4-fluorophenyl)-4-(2-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H19ClFN3O/c1-13-4-2-3-5-17(13)22-8-10-23(11-9-22)18(24)21-14-6-7-16(20)15(19)12-14/h2-7,12H,8-11H2,1H3,(H,21,24) |
Clé InChI |
PDMCIHTVVSQTPI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |
SMILES canonique |
CC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(3,4-dichlorophenyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277659.png)
![N-[4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277661.png)
![N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277663.png)
![5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B277664.png)
![3,5-dimethyl-4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B277665.png)
![4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine](/img/structure/B277666.png)
![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butan-1-ol](/img/structure/B277669.png)

![N-{4-[2-(8-amino-4-quinolinyl)vinyl]phenyl}-N,N-dimethylamine](/img/structure/B277673.png)
![N,N-dimethyl-N-{4-[2-(4-quinazolinyl)vinyl]phenyl}amine](/img/structure/B277674.png)
![3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium](/img/structure/B277676.png)
![N-butyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine](/img/structure/B277678.png)
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine](/img/structure/B277679.png)
![10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B277682.png)